1-Boc-6-氟-1H-吲哚

描述

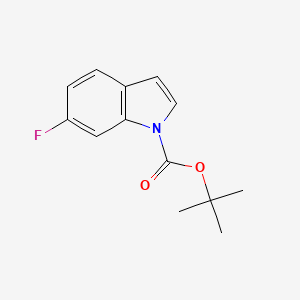

1-Boc-6-Fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a fluorine atom at the 6-position of the indole ring. This structural modification enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

科学研究应用

1-Boc-6-Fluoro-1H-indole has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

Industry: The compound is utilized in the development of agrochemicals and materials science.

生化分析

Biochemical Properties

These interactions can influence various biochemical reactions, contributing to the compound’s broad-spectrum biological activities .

Cellular Effects

Indole derivatives have been shown to influence various types of cells and cellular processes . They can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: 1-Boc-6-Fluoro-1H-indole can be synthesized through various methods. One common approach involves the protection of 6-fluoroindole with a tert-butoxycarbonyl group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of 1-Boc-6-Fluoro-1H-indole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

化学反应分析

Types of Reactions: 1-Boc-6-Fluoro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic aromatic substitution (SNAr) reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indolenine derivatives or reduction to form indoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol (MeOH) are typical reagents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Reactions: Products include various 6-substituted indole derivatives.

Deprotection Reactions: The primary product is 6-fluoro-1H-indole.

Oxidation and Reduction Reactions: Products include indolenine and indoline derivatives.

作用机制

The mechanism of action of 1-Boc-6-Fluoro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the Boc group provides stability during synthetic transformations. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

相似化合物的比较

1-Boc-6-Fluoro-1H-indole can be compared with other indole derivatives:

6-Fluoroindole: Lacks the Boc protecting group, making it less stable but more reactive in certain reactions.

1-Boc-1H-indole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

6-Chloro-1-Boc-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness: 1-Boc-6-Fluoro-1H-indole’s unique combination of a Boc protecting group and a fluorine atom at the 6-position provides a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

生物活性

1-Boc-6-Fluoro-1H-indole, also known as tert-butyl 6-fluoro-1H-indole-1-carboxylate, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

1-Boc-6-Fluoro-1H-indole is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring and a fluorine atom at the 6-position. Its molecular formula is with a molecular weight of approximately 235.25 g/mol . The fluorine atom enhances the compound's binding affinity to biological targets, while the Boc group provides stability during synthetic transformations.

Synthesis

The synthesis of 1-Boc-6-Fluoro-1H-indole typically involves several steps, including:

- Formation of the Indole Ring : Starting from simpler precursors, the indole ring is constructed through cyclization reactions.

- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution or through fluorination reactions using reagents like Selectfluor.

- Boc Protection : The nitrogen atom is protected using Boc anhydride or Boc chloride under basic conditions.

This multi-step synthesis allows for high yields and purity in industrial settings.

Biological Activity

The biological activity of 1-Boc-6-Fluoro-1H-indole is primarily linked to its role as a pharmaceutical intermediate. While the compound itself may not exhibit direct therapeutic effects, it serves as a precursor for various bioactive molecules targeting specific diseases.

The mechanism of action for derivatives synthesized from 1-Boc-6-Fluoro-1H-indole typically involves interactions with enzymes and receptors in various biological pathways, particularly in oncology and neurology. The fluorine atom enhances selectivity and binding affinity towards these targets, making it a candidate for drug development.

Applications in Drug Development

Research has indicated that derivatives of 1-Boc-6-Fluoro-1H-indole have potential applications in:

- Anticancer Agents : Compounds derived from this indole derivative have shown promise in inhibiting cancer cell proliferation.

- Antiviral Drugs : Some derivatives are being explored for their efficacy against viral infections.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-Boc-6-Fluoro-1H-indole, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-Fluoroindole | Lacks the Boc group | More reactive but less stable |

| 1-Boc-1H-indole | Lacks fluorine | Different reactivity and biological activity |

| 6-Chloro-1-Boc-1H-indole | Contains chlorine instead of fluorine | Different electronic properties |

| 1-Boc-3-bromoindole | Lacks fluorine | Affects reactivity and biological activity |

This table illustrates how the combination of the Boc protecting group and the fluorine atom contributes to the stability and reactivity profile of 1-Boc-6-Fluoro-1H-indole compared to its analogs.

Case Studies

Several studies have investigated the biological implications of compounds derived from 1-Boc-6-Fluoro-1H-indole:

- Study on Anticancer Activity : A recent study demonstrated that a derivative synthesized from this indole exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Research : Another study highlighted how modifications of this compound could enhance neuroprotective effects in models of neurodegeneration, indicating its relevance in treating neurological disorders .

属性

IUPAC Name |

tert-butyl 6-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJYZNQHVVDOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672117 | |

| Record name | tert-Butyl 6-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208459-96-4 | |

| Record name | tert-Butyl 6-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。